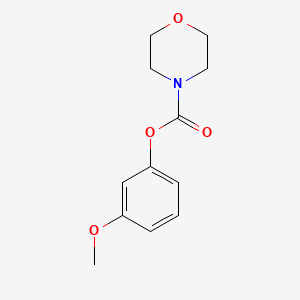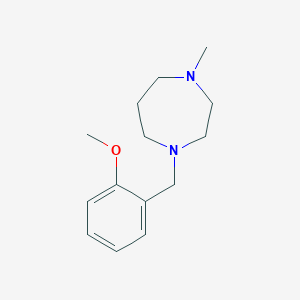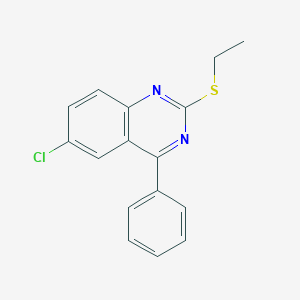
3-methoxyphenyl 4-morpholinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-methoxyphenyl 4-morpholinecarboxylate” likely contains a methoxyphenyl group (a phenyl ring with a methoxy substituent) and a morpholinecarboxylate group (a morpholine ring attached to a carboxylate). These types of compounds are often used in the synthesis of various pharmaceuticals and complex organic molecules .
Synthesis Analysis
While specific synthesis methods for this compound are not available, morpholine derivatives are generally synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Morpholine derivatives are generally reactive due to the presence of the morpholine ring .科学研究应用
Medicine
3-methoxyphenyl 4-morpholinecarboxylate: has potential applications in medicine, particularly in bone regeneration within dentistry. It has been investigated for its ability to induce osteogenic differentiation in human dental pulp stem cells (hDPSCs), which are known for their higher proliferative and clonogenic potential compared to bone marrow stem cells (BMSCs) .
Agriculture
In agriculture, the morpholine motif, which is part of the 3-methoxyphenyl 4-morpholinecarboxylate structure, is significant due to its presence in natural products and biologically relevant compounds. Recent advances in the synthesis of morpholines from amino alcohols suggest potential agricultural applications, such as the development of new pesticides or growth regulators .
Material Science
3-methoxyphenyl 4-morpholinecarboxylate: derivatives have been explored for their use in material science. For instance, the synthesis of new hybrid compounds using this molecule could lead to materials with potential applications in drug delivery systems and cancer therapy, as seen in studies exploring the cytotoxic activity against breast cancer through ERα inhibition .
Environmental Science
The environmental science applications of 3-methoxyphenyl 4-morpholinecarboxylate are linked to its role in green chemistry. A two-step synthesis of a related compound from anthranilic acid using environmentally friendly approaches like DES (Deep Eutectic Solvents) and microwave-induced synthesis has been reported, highlighting the compound’s relevance in sustainable chemical practices .
Biochemistry
In biochemistry, 3-methoxyphenyl 4-morpholinecarboxylate is part of the study of enzyme-mediated reactions. For example, its use in an emulsion bioreactor for the production of specific esters using lipase from Serratia marcescens showcases its importance in enzymatic processes and biocatalysis .
Pharmacology
Pharmacologically, 3-methoxyphenyl 4-morpholinecarboxylate and its analogs have been studied for their antibacterial properties. Organotin compounds with related structures have shown the ability to inhibit the development of resistant strains and microbial biofilms, suggesting potential applications in antimicrobial therapies .
Analytical Chemistry
In analytical chemistry, the compound’s derivatives are used as protecting groups in organic synthesis, particularly in oligonucleotide synthesis. The dimethoxytrityl group, which includes the 3-methoxyphenyl moiety, is removed by weak acid, demonstrating the compound’s utility in the synthesis and protection of sensitive chemical groups .
Chemical Engineering
From a chemical engineering perspective, 3-methoxyphenyl 4-morpholinecarboxylate is involved in the synthesis of polymers and co-polymers. Its structure is conducive to creating materials with specific properties, such as light-controlled living cationic polymerization, which has implications for the design of smart materials and responsive systems .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(3-methoxyphenyl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-15-10-3-2-4-11(9-10)17-12(14)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPPBDVTQXINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24782686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Methoxyphenyl morpholine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-methylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5616271.png)
![1-[(2-benzoyl-1-benzofuran-3-yl)methyl]-4-ethylpiperazine-2,3-dione](/img/structure/B5616275.png)
![6-[(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)carbonyl]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5616295.png)

![1-methyl-3-[2-(methylamino)phenyl]benzo[g]quinoxalin-2(1H)-one](/img/structure/B5616309.png)
![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5616316.png)
![(4R)-4-[(biphenyl-4-ylacetyl)amino]-N-isopropyl-1-methyl-L-prolinamide](/img/structure/B5616324.png)
![3-{2-[(3aS*,9bS*)-3a-(hydroxymethyl)-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl]ethyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5616328.png)
![5-ethyl-N-[(3R*,4S*)-4-isopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-1,3-oxazole-4-carboxamide](/img/structure/B5616333.png)

![N-(4-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5616337.png)
![3-{4-[2-(1H-pyrazol-1-yl)butanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5616343.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5616346.png)